molecular formula C5H8I2 B14403687 1,5-Diiodopent-1-ene CAS No. 84928-71-2

1,5-Diiodopent-1-ene

Cat. No.: B14403687
CAS No.: 84928-71-2
M. Wt: 321.93 g/mol
InChI Key: CQTITPWXYJCLRP-UHFFFAOYSA-N
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Description

1,5-Diiodopent-1-ene is an organic compound with the molecular formula C₅H₈I₂ It is a diiodo-substituted alkene, where two iodine atoms are attached to the first and fifth carbon atoms of a pentene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diiodopent-1-ene can be synthesized through several methods. One common approach involves the halogenation of pent-1-ene. The reaction typically involves the addition of iodine to pent-1-ene in the presence of a catalyst or under specific conditions to ensure the selective formation of the 1,5-diiodo product .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,5-Diiodopent-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-Diiodopent-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: Investigated for its potential use in labeling and imaging studies due to the presence of iodine atoms.

    Medicine: Explored for its potential in radiopharmaceuticals and diagnostic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-diiodopent-1-ene depends on the specific reaction it undergoes. In substitution reactions, the iodine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In addition reactions, the double bond acts as a nucleophile, reacting with electrophiles to form addition products. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Diiodopent-1-ene is unique due to the presence of iodine atoms, which are larger and more polarizable than other halogens. This results in distinct reactivity and properties, making it valuable for specific applications in synthesis and research .

Properties

CAS No.

84928-71-2

Molecular Formula

C5H8I2

Molecular Weight

321.93 g/mol

IUPAC Name

1,5-diiodopent-1-ene

InChI

InChI=1S/C5H8I2/c6-4-2-1-3-5-7/h2,4H,1,3,5H2

InChI Key

CQTITPWXYJCLRP-UHFFFAOYSA-N

Canonical SMILES

C(CC=CI)CI

Origin of Product

United States

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